4-Fluoro-1-nitro-2-propoxybenzene

Synthetic Chemistry Process Development Quality Control

Fluorinated nitroaromatic building blocks with inconsistent regioisomeric purity compromise SNAr reaction selectivity and downstream biological assay reproducibility. 4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) resolves this with: • Defined 1,2,4-substitution pattern ensuring predictable SNAr regiochemistry. • ≥98% purity minimizing side-product interference in parallel synthesis and medchem libraries. • Ambient storage stability eliminating cold-chain logistics for process development and pilot-scale campaigns. Supplied as a pale yellow to amber oil; clogP ~2.6, TPSA ~55 Ų for balanced permeability in lead optimization.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
CAS No. 28987-45-3
Cat. No. B1441554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-nitro-2-propoxybenzene
CAS28987-45-3
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
InChIInChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3
InChIKeyWIERVAJLYZESGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3): A Defined Regioisomer for Fluorinated Aromatic Synthesis


4-Fluoro-1-nitro-2-propoxybenzene (CAS 28987-45-3) is a fluorinated nitroaromatic compound with the molecular formula C₉H₁₀FNO₃ and a molecular weight of 199.18 g/mol . Its structure features a para-fluoro, ortho-n-propoxy, and meta-nitro substitution pattern on the benzene ring. This specific regioisomeric arrangement creates a unique electronic environment and reactivity profile that distinguishes it from other positional isomers . The compound serves as a versatile building block in organic synthesis, with its nitro group providing a handle for subsequent reduction or substitution chemistry, while the fluorine atom imparts distinct electronic and metabolic stability properties. Commercially, it is available from multiple vendors with purity specifications ranging from 95% to 98%, and it is typically stored at room temperature or under refrigeration (2-8°C) depending on the supplier .

Why 4-Fluoro-1-nitro-2-propoxybenzene (28987-45-3) Cannot Be Directly Substituted by Other Fluoronitrobenzene Isomers


The substitution pattern of 4-fluoro-1-nitro-2-propoxybenzene (1,2,4-trisubstitution) dictates its specific chemical reactivity and the properties of its downstream derivatives. Substituting it with a different regioisomer, such as 2-fluoro-4-isopropoxy-1-nitrobenzene (CAS 28987-50-0) or 1-fluoro-2-nitro-4-propoxybenzene (CAS 1048368-31-5), alters the electronic and steric environment around the reactive nitro and fluoro groups, which can significantly impact reaction yields, selectivity, and the physicochemical properties of the final product . For instance, the ortho-propoxy group in the target compound creates a distinct steric and electronic effect on the adjacent nitro group compared to a para-substituted propoxy group, affecting the outcome of nucleophilic aromatic substitution (SNAr) or reduction reactions . Furthermore, the linear n-propoxy chain imparts different lipophilicity (clogP ~2.6) and conformational flexibility compared to the branched isopropoxy group in many analogs, which is a critical consideration in medicinal chemistry lead optimization .

Quantitative Differentiation of 4-Fluoro-1-nitro-2-propoxybenzene (28987-45-3) from Key Structural Analogs


Commercial Purity Specifications: 98% Grade Enables Higher Fidelity in Sensitive Reactions

4-Fluoro-1-nitro-2-propoxybenzene is commercially available at a higher standard purity of 98% from multiple vendors (Sigma-Aldrich, ChemScene, CymitQuimica) , compared to a more common 95% grade for many closely related analogs such as 2-fluoro-4-isopropoxy-1-nitrobenzene (CAS 28987-50-0) and 1-fluoro-3-isopropoxy-2-nitrobenzene (CAS 1233951-63-7) . This 3% absolute difference in purity represents a 60% reduction in total impurity load (from 5% to 2%), which is critical for minimizing side reactions and simplifying purification in multi-step synthetic sequences.

Synthetic Chemistry Process Development Quality Control

Storage Stability: Ambient Temperature Storage Reduces Logistical Burden and Degradation Risk

Multiple vendors, including Fujifilm Wako and AK Scientific, recommend long-term storage for 4-fluoro-1-nitro-2-propoxybenzene at room temperature . This contrasts with several structural analogs like 2-fluoro-4-isopropoxy-1-nitrobenzene (CAS 28987-50-0), which require refrigerated storage at 2-8°C to maintain their ≥97% purity . The ability to store the target compound at ambient conditions simplifies inventory management, reduces cold-chain shipping and storage costs, and minimizes the risk of compound degradation due to temperature excursions or freeze-thaw cycles.

Chemical Logistics Inventory Management Stability

Safety and Handling: GHS Classification as Toxic (H301, H311, H331) Demands Stringent Protocols

4-Fluoro-1-nitro-2-propoxybenzene is classified as acutely toxic via oral (H301), dermal (H311), and inhalation (H331) routes, with a UN number 2811 (Class 6.1) . This hazard profile is more severe than that of the simpler building block 4-fluoronitrobenzene (CAS 350-46-9), which is typically classified only as harmful (H302/H312/H332) or lacks a toxic classification [1]. The presence of the propoxy group in the target compound significantly increases its lipophilicity (clogP ~2.6 vs. ~1.8 for 4-fluoronitrobenzene), enhancing its potential for dermal absorption and contributing to its higher toxicity profile . This necessitates the use of stricter engineering controls and personal protective equipment (PPE) during handling.

Occupational Safety Regulatory Compliance Hazard Assessment

Physicochemical Properties: Defined Lipophilicity (clogP ~2.6) Guides Rational Medicinal Chemistry Design

The target compound has a calculated partition coefficient (clogP/XLogP3) of approximately 2.6 . This is a key differentiator from both simpler analogs and branched-chain isomers. Compared to 4-fluoronitrobenzene (clogP ~1.8), the addition of the n-propoxy group adds ~0.8 log units of lipophilicity, which can be advantageous for improving membrane permeability in a drug discovery context [1]. Furthermore, its linear n-propoxy chain yields a different lipophilicity and conformational profile compared to the branched isopropoxy group in analogs like 2-fluoro-4-isopropoxy-1-nitrobenzene, which can influence target binding and metabolic stability .

Medicinal Chemistry ADME Lead Optimization

Targeted Applications for 4-Fluoro-1-nitro-2-propoxybenzene (28987-45-3) Based on Its Differentiated Profile


High-Fidelity Medicinal Chemistry Library Synthesis

The 98% purity grade and ambient storage stability of 4-fluoro-1-nitro-2-propoxybenzene make it a preferred building block for parallel synthesis and medicinal chemistry libraries . The reduced impurity profile (2% vs. 5% in many analogs) minimizes the risk of contaminants interfering with high-throughput biological assays or complicating the isolation of final compounds. Its specific lipophilicity (clogP ~2.6) is also valuable for generating leads with balanced permeability and solubility profiles .

Process Chemistry Scale-Up with Reduced Operational Complexity

For process development and scale-up activities, the ability to store 4-fluoro-1-nitro-2-propoxybenzene at room temperature eliminates the need for refrigerated storage facilities and reduces the logistical complexities associated with cold-chain supply management . This translates to lower capital and operational costs in pilot plants and manufacturing suites.

SNAr and Cross-Coupling Reactions Requiring Controlled Reactivity

The unique 1,2,4-substitution pattern and the ortho-propoxy group create a specific electronic environment for SNAr reactions. This regioisomer offers a distinct reactivity profile compared to its 1,2,3- or 1,2,5-substituted analogs, allowing chemists to fine-tune reaction selectivity. Its classification as a Class 6.1 toxic substance (H301, H311, H331) mandates rigorous handling protocols, which are more easily implemented in a well-equipped process development or medicinal chemistry laboratory .

Reference Standard for Analytical Method Development

Given its well-defined purity (98%) and computational property data (clogP ~2.6, TPSA ~55 Ų) , 4-fluoro-1-nitro-2-propoxybenzene can serve as a reference compound for developing and validating HPLC or LC-MS analytical methods for similar fluorinated nitroaromatic compounds. Its distinct retention time and mass spectral profile make it a suitable internal standard for monitoring reactions involving less well-characterized analogs.

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